Product packaging for 8-methoxy-9H-pyrido[2,3-b]indole(Cat. No.:CAS No. 105529-94-0)

8-methoxy-9H-pyrido[2,3-b]indole

Cat. No.: B169763
CAS No.: 105529-94-0
M. Wt: 198.22 g/mol
InChI Key: HDQXNSNMBZJQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrido[2,3-b]indoles (α-Carbolines) in Medicinal Chemistry and Natural Products Research

Pyrido[2,3-b]indoles, commonly known as α-carbolines, represent a promising scaffold in the field of medicinal chemistry. nih.govresearchgate.net Their tricyclic structure is the core unit of various natural products and synthetic compounds that exhibit a wide array of pharmacological activities. researchgate.netnih.gov

Natural sources of α-carbolines are relatively rare compared to other carboline isomers, but examples have been isolated from marine organisms. ljmu.ac.ukresearchgate.net For instance, grossularine-1 and grossularine-2, isolated from the tunicate Dendrodoa grossularia, were the first naturally occurring α-carbolines identified and showed significant cytotoxicity against tumor cells. nih.govljmu.ac.uk

The interest in α-carbolines stems from their diverse biological activities, which have been extensively researched. These activities include:

Anticancer: Derivatives of α-carboline have demonstrated potent antitumor activity by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. smolecule.com They are also being investigated as kinase inhibitors and DNA intercalators. smolecule.com

Antimicrobial: The α-carboline framework has been associated with antibacterial and antifungal properties. nih.govnih.gov

Anti-inflammatory: Certain α-carboline derivatives have shown anti-inflammatory effects. nih.govresearchgate.netnih.gov

Neuroprotective and Neurological: Research has pointed to the potential of these compounds in addressing neurological conditions, with some derivatives showing anti-Alzheimer's disease activity and neuroprotective properties. nih.gov

Other Activities: A broad range of other potential therapeutic applications have been reported, including antimalarial, antiviral, anti-atherosclerosis, and antioxidant effects. nih.govnih.govljmu.ac.uk

The versatility of the α-carboline scaffold also extends to materials science, where its derivatives are explored for use as fluorescent molecular probes, sensors, and organic semi-conductors. researchgate.net

Overview of the Indole (B1671886) Scaffold and its Derivatives in Drug Discovery

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a fundamental structural motif in a vast number of biologically active compounds. ajchem-b.comresearchgate.net It is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. researchgate.net

The significance of the indole scaffold is evident in its presence in essential biomolecules, such as the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. pcbiochemres.com Many natural products, including vinca (B1221190) alkaloids and various fungal and marine metabolites, feature the indole core. ajchem-b.comresearchgate.net

The structural versatility of the indole nucleus allows for extensive chemical modification, leading to a multitude of derivatives with diverse pharmacological profiles. mdpi.comnih.gov This has resulted in the development of numerous FDA-approved drugs for various therapeutic areas. mdpi.com

Table 1: Pharmacological Activities of Indole Derivatives

Pharmacological Activity Description References
Anticancer Indole derivatives can target key biological components like tubulin, protein kinases, and histone deacetylases, making them effective against various cancer cell lines. ajchem-b.commdpi.com ajchem-b.commdpi.com
Anti-inflammatory Compounds such as indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), feature an indole core and work by modulating inflammatory pathways like COX-2. mdpi.com mdpi.com
Antimicrobial The indole scaffold is found in compounds with antibacterial and antifungal properties, sometimes acting by disrupting bacterial membranes. pcbiochemres.commdpi.comnrfhh.com pcbiochemres.commdpi.comnrfhh.com
Antiviral Certain indole derivatives have been developed as antiviral agents, including treatments for influenza and HIV. pcbiochemres.combenthamdirect.com pcbiochemres.combenthamdirect.com
Neuroprotective The indole structure is a key component in drugs targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govbenthamdirect.com nih.govbenthamdirect.com

| Antihypertensive | Indole-containing compounds like reserpine (B192253) have been used as antihypertensive agents. nih.gov | nih.gov |

The ongoing exploration of indole chemistry continues to yield new compounds with significant therapeutic potential, addressing major healthcare challenges from infectious diseases to chronic illnesses. ajchem-b.comnih.gov

Contextualizing 8-Methoxy-9H-pyrido[2,3-b]indole as a Specific α-Carboline Analog

This compound is a specific derivative of the α-carboline family. epa.gov Its structure is defined by the core 9H-pyrido[2,3-b]indole framework with a methoxy (B1213986) group (-OCH₃) attached at the 8th position of the carboline ring system.

While research on the parent α-carboline and its various derivatives is extensive, the specific compound this compound is less prominently featured in the literature compared to other analogs. However, the study of methoxy-substituted α-carbolines is an active area of research. For example, derivatives like 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole have been synthesized and evaluated for their potent anticancer activities. researchgate.net The presence and position of substituents like a methoxy group on the carboline scaffold are critical for modulating the biological activity of the molecule. researchgate.net Therefore, this compound serves as a specific chemical entity within the broader, pharmacologically significant class of α-carbolines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B169763 8-methoxy-9H-pyrido[2,3-b]indole CAS No. 105529-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-9H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-15-10-6-2-4-8-9-5-3-7-13-12(9)14-11(8)10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQXNSNMBZJQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544215
Record name 8-Methoxy-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105529-94-0
Record name 8-Methoxy-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Methoxy 9h Pyrido 2,3 B Indole and Analogs

Established Synthetic Routes for Pyrido[2,3-b]indole Core Structures

A variety of synthetic strategies have been established for the construction of the fundamental pyrido[2,3-b]indole skeleton. These methods often involve the annulation of a pyridine (B92270) ring onto an existing indole (B1671886) moiety.

Vilsmeier-Haack Reaction-based Approaches

The Vilsmeier-Haack reaction serves as a powerful tool for the formylation of reactive aromatic and heteroaromatic systems, which can then be elaborated into more complex structures. acs.orgijpcbs.com This reaction has been successfully employed in the synthesis of γ-carboline derivatives. acs.org One approach involves the palladium-catalyzed amidation of 3-acetyl-2-chloroindoles, followed by a Vilsmeier-Haack reaction to construct the fused pyridine ring. acs.org This method provides a pathway to 2-substituted-γ-carbolines. acs.org Another application of the Vilsmeier-Haack reagent (a mixture of DMF and POCl₃) is in the cyclization of aryl compounds containing a primary amine that have been treated with acetic anhydride (B1165640). researchgate.net This process leads to the formation of a fused pyridine ring, yielding 2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde derivatives. researchgate.net The Vilsmeier-Haack reaction can also be used for double formylation of activated methyl groups on indole precursors, creating malondialdehyde intermediates that are valuable for synthesizing a variety of pyrazole-substituted indole derivatives. sid.ir

Dehydrative Transformations, e.g., from Spirooxindoles

A notable and efficient method for synthesizing pyrido[2,3-b]indoles involves the dehydrative transformation of spirooxindoles. acs.orgacs.org This process can be achieved through a two-step, one-pot protocol starting from readily available materials like isatin (B1672199), an α-amino acid, and a dipolarophile. acs.orgacs.org The initial step is a 1,3-dipolar cycloaddition reaction that forms a spirooxindole intermediate. acs.orgacs.org This intermediate then undergoes an intramolecular dehydrative transformation mediated by phosphorus oxychloride (POCl₃), leading to the formation of the pyrido[2,3-b]indole structure through ring expansion and construction of the pyridine ring. acs.orgacs.org This methodology is versatile and can accommodate various terminal and activated internal alkynes and alkenes. acs.org

Multi-component Reactions for Indole Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like indole derivatives in a single step. medjchem.comopenmedicinalchemistryjournal.com These reactions are valuable for creating libraries of compounds for biological screening. Several MCRs have been developed for the synthesis of substituted indoles, which can be precursors to or analogs of pyrido[2,3-b]indoles. For instance, a one-pot, three-component reaction of indole, an aldehyde, and an active methylene (B1212753) compound in the presence of a copper catalyst in water can produce 3-substituted indoles in high yields. openmedicinalchemistryjournal.com Another example is the catalyst-free, one-pot, three-component synthesis of 3-substituted indoles using polyethylene (B3416737) glycol (PEG-400) as a green reaction medium. openmedicinalchemistryjournal.com Furthermore, MCRs have been utilized to directly synthesize more complex fused systems, such as dihydropyrido[2,3-d]pyrimidine derivatives, through a one-pot, three-component reaction of 2,6-diaminopyrimidin-4-one, various aryl aldehydes or isatins, and 3-cyanoacetyl indoles under microwave irradiation. tandfonline.com

Development of 9H-Pyrido[2,3-b]indole-based Fluorophores and Probes

The unique electronic properties of the 9H-pyrido[2,3-b]indole scaffold make it an attractive core for the development of fluorescent probes and fluorophores.

"1,2,4-Triazine" Methodology for Pyrido[2,3-b]indole Synthesis

A powerful strategy for the synthesis of functionalized 9H-pyrido[2,3-b]indoles, particularly for applications as fluorophores, is the "1,2,4-triazine" methodology. researchgate.netresearchgate.netnih.gov This approach has been used to design and synthesize a series of novel 9H-pyrido[2,3-b]indole-based fluorophores and probes. researchgate.netresearchgate.netnih.gov The resulting "push-pull" fluorophores have demonstrated interesting photophysical properties, including a positive solvatochromic effect and large Stokes shifts. researchgate.netresearchgate.netnih.gov Some of these compounds exhibit a planarized intramolecular charge-transfer (PLICT) state, leading to an increase in luminescence quantum yield with increasing solvent polarity. researchgate.net Furthermore, certain probes developed using this methodology have shown high sensitivity to pH changes and have been investigated for their interaction with DNA, suggesting potential for cellular imaging applications. researchgate.netnih.gov This methodology has also been applied in the synthesis of pyrido[1,2-b] researchgate.netacs.orgresearchgate.nettriazine and pyrido[1′,2′:2,3] researchgate.netacs.orgresearchgate.nettriazino[5,6-b]indole derivatives through condensation reactions. acs.org

Targeted Synthesis of Methoxy-substituted Pyrido[2,3-b]indoles

The introduction of a methoxy (B1213986) group onto the pyrido[2,3-b]indole skeleton can significantly influence its biological activity. For instance, in a series of pyrido[3,4-b]indole derivatives, a methoxy group at the C6 position, combined with a 1-naphthyl group at C1, resulted in the most potent antiproliferative activity against a range of cancer cell lines. longdom.org The synthesis of these methoxy-substituted analogs often involves multi-step sequences. acs.orglongdom.org

One common strategy involves the Pictet-Spengler reaction, where tryptamines (which can be methoxy-substituted) are condensed with aldehydes, followed by oxidation to form the β-carboline core. longdom.org Another approach involves a POCl₃-mediated dehydrative transformation of spirooxindoles, where the methoxy substituent can be present on the initial isatin starting material. acs.org For example, the reaction of 5-methoxyisatin (B1196686) with other reagents can lead to the corresponding methoxy-substituted pyrido[2,3-b]indole. acs.org

Synthesis of Specific Methoxy-substituted Pyrido[2,3-b]indole Isomers

The synthesis of specific isomers of methoxy-substituted pyridoindoles is essential for structure-activity relationship (SAR) studies in drug discovery. Research has yielded methods to access various isomers, including the challenging C-8 substituted variants of the pyrido[2,3-b]indole scaffold.

While regioselective electrophilic substitution reactions on the unprotected pyrido[2,3-b]indole (α-carboline) core typically occur at the C-6 position, investigations into alternative nitration conditions have led to the unexpected but valuable formation of the minor C-8 isomer. researchgate.netresearchgate.net This provides a potential, albeit sometimes low-yielding, pathway to 8-substituted α-carbolines.

More targeted approaches have been developed for other isomers. For the isomeric pyrido[3,4-b]indole (β-carboline) system, a series of new derivatives with substitutions at C1 and C6 have been synthesized. longdom.org A particularly potent anticancer agent, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, was prepared via a Pictet–Spengler reaction between 6-methoxytryptamine (B1360108) and 1-naphthaldehyde, followed by oxidation. longdom.org This highlights a modular approach where the choice of tryptamine (B22526) and aldehyde dictates the final substitution pattern. longdom.org

Synthetic efforts have also produced other related methoxy-containing heterocyclic systems. For example, pyrido[3,4-b]indol-1-ones have been synthesized from 5-chloro-3-formyl indole-2-carboxylate (B1230498) precursors. nih.gov This process involved introducing a methoxyvinyl group via a Wittig reaction, followed by coupling with an amine and subsequent cyclization. nih.gov The synthesis of 8-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has also been achieved through a four-step process starting from a 2-bromoaniline (B46623) derivative. smolecule.com

The following table summarizes the synthesis of specific methoxy-substituted pyridoindole isomers and related compounds.

CompoundIsomeric CoreSynthetic MethodPrecursor(s)Reference(s)
8-Nitro-pyrido[2,3-b]indolePyrido[2,3-b]indoleElectrophilic NitrationPyrido[2,3-b]indole researchgate.netresearchgate.net
6-Methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indolePyrido[3,4-b]indolePictet–Spengler Reaction & Oxidation6-Methoxytryptamine, 1-Naphthaldehyde longdom.org
8-Chloro-4-(substituted-phenyl)-2-methoxy-9H-pyrido[3,4-b]indol-1-onePyrido[3,4-b]indoleWittig, Amide Coupling, Cyclization5-chloro-3-formyl indole-2-carboxylate nih.gov
8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indolePyrido[4,3-b]indoleMulti-step (diazonium formation, cyclization, oxidation, reduction)2-bromoaniline derivatives smolecule.com
2-(3-Methoxyphenyl)-9H-pyrimido[4,5-b]indolePyrimido[4,5-b]indoleFour-Component SynthesisIndole-3-carboxaldehyde, 3-methoxybenzaldehyde, Ammonium (B1175870) iodide mdpi.com

Green Chemistry Approaches in Pyrido[2,3-b]indole Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of pyrido[2,3-b]indoles and related heterocycles. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

One significant advancement is the development of one-pot, multicomponent reactions under solvent-free conditions. smolecule.com For instance, 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitriles have been synthesized through a cyclocondensation of chalcones, oxindoles, and ammonium acetate. smolecule.com This reaction is efficiently promoted by a silica-supported ionic liquid catalyst, [pmim]HSO4-SiO2, which enhances reaction efficiency and is reusable. The solvent-free nature of this process significantly reduces its environmental footprint. smolecule.com

The use of water as a reaction medium is another cornerstone of green chemistry. A practical and sustainable method for preparing pyrrolo[2,3-b]indoles, a related fused N-heterocycle, has been achieved using a Cu/Fe co-catalyst system in water. rsc.org This intramolecular C–H bond amination operates at a mild temperature (50 °C) in air, is base- and oxidant-free, and the aqueous catalyst system can be recycled multiple times, demonstrating a highly eco-friendly approach. rsc.org

Furthermore, there is a trend toward developing transition-metal-free syntheses to avoid the cost and potential toxicity associated with these metals. Many traditional syntheses of related heterocycles like 9H-pyrimido[4,5-b]indoles rely on stoichiometric amounts of strong acids or bases, which is not ideal from a green chemistry perspective. mdpi.com A recently developed four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles uses ammonium iodide as the nitrogen source under transition-metal-free conditions, forming four C-N bonds in a single pot. mdpi.com Palladium-catalyzed amidation and cyclization reactions have also been refined to produce dihydropyrido[2,3-b]indoles in good yields, representing an efficient, though not metal-free, modern approach. rsc.org

The table below contrasts green synthetic approaches with more traditional methods.

FeatureGreen Chemistry ApproachTraditional ApproachReference(s)
Solvent Solvent-free or waterOrganic solvents (e.g., Dichloromethane, Toluene) smolecule.comsmolecule.comrsc.org
Catalyst Reusable solid-supported ionic liquids, Cu/Fe in waterStoichiometric acids/bases, homogeneous Pd catalysts mdpi.comsmolecule.comrsc.org
Reaction Type One-pot, multicomponent reactionsMulti-step sequences with intermediate isolation longdom.orgsmolecule.com
Conditions Mild temperature (50 °C), ambient atmosphereElevated temperatures (reflux), inert atmosphere nih.govrsc.org
Atom Economy High (multicomponent reactions)Often lower due to protecting groups and multi-step nature mdpi.comsmolecule.com

Recent Advancements in Synthetic Approaches for Indole-Derived Alkaloids

The field of indole alkaloid synthesis is continually advancing, with new strategies enabling the creation of complex and diverse molecular libraries for biological screening. researchgate.net These modern approaches move beyond linear, target-oriented synthesis towards more flexible and efficient methodologies.

One major area of progress is in divergent synthesis . Strategies like complexity-to-diversity (Ctd) use a complex, readily available natural product as a starting point. researchgate.net Through a series of ring-distorting reactions, a library of structurally diverse, natural product-like small molecules can be rapidly generated. researchgate.net This allows for the efficient exploration of chemical space around a privileged scaffold.

Biomimetic strategies also represent a significant advancement. These approaches are inspired by the biosynthetic pathways found in nature. For example, the formation of monoterpenoid indole alkaloids often branches from a key intermediate like strictosidine (B192452). researchgate.net Synthetic chemists can mimic these branching pathways to generate a variety of natural products from a common precursor.

Chemoenzymatic synthesis is another powerful modern tool. This approach leverages the high selectivity of enzymes for key reaction steps. nih.gov For instance, prenyltransferases have been used for the key prenyl transfer reactions in the synthesis of prenylated indole alkaloids, a large class of bioactive molecules. nih.gov This can solve selectivity challenges that are difficult to overcome with traditional chemical reagents.

Novel chemical reactions and strategies are also constantly being developed.

The Bartoli reaction , involving the reaction of nitroarenes with vinylmagnesium bromides, has become a straightforward method for obtaining functionalized indoles. mdpi.com

Palladium-catalyzed reactions remain at the forefront of innovation, with new methods for C-H functionalization, cross-coupling, and cyclization being developed to build the pyrido[2,3-b]indole core and other related systems. researchgate.netrsc.org

A pyrone remodeling strategy has recently been described to access diverse N-fused heterocycles, including the pyrido[1,2-a]indole scaffold, showcasing a novel annulation approach. nih.gov

Multicomponent syntheses involving sequences like Sonogashira alkynylation followed by cyclization are being used to efficiently build complex heterocyclic systems from simple starting materials. chim.it

The table below summarizes some of these recent advancements.

Synthetic AdvancementDescriptionKey FeaturesReference(s)
Complexity-to-Diversity (Ctd) Generates libraries of diverse compounds from a single complex starting molecule.Rapid access to structural diversity; ring-distortion reactions. researchgate.net
Biomimetic Synthesis Mimics natural biosynthetic pathways to synthesize related alkaloids.Utilizes key biosynthetic branching points; common precursors. researchgate.net
Chemoenzymatic Synthesis Employs enzymes to catalyze specific, often challenging, transformations.High selectivity (regio-, stereo-); mild reaction conditions. nih.gov
Novel Annulation Strategies Develops new ring-forming reactions, such as pyrone remodeling.Access to novel scaffolds; efficient construction of fused rings. nih.gov
Advanced Multicomponent Reactions Combines multiple simple starting materials in one pot to build complex products.High efficiency; diversity-oriented; formation of multiple bonds. chim.it

Derivatization Strategies and Analog Development of 8 Methoxy 9h Pyrido 2,3 B Indole

Chemical Modification at Key Positions of the Pyrido[2,3-b]indole Scaffold

The pyrido[2,3-b]indole framework offers several key positions for chemical modification to probe structure-activity relationships (SAR). The methoxy (B1213986) group at the C-8 position significantly influences the electron density of the indole (B1671886) ring, enhancing its reactivity towards electrophilic substitution. chim.it Modifications often target the indole nitrogen (N-9), the pyridine (B92270) nitrogen (N-1), and various positions on the aromatic rings.

Research on the closely related γ-carboline (pyrido[4,3-b]indole) isomer provides significant insight into potential modifications of the α-carboline scaffold. In one study, the importance of the C-8 substituent was evaluated by replacing the methoxy group with a range of other functionalities. Analogs were prepared featuring a hydrogen atom, a methyl group, an isopropyl moiety, and various electron-withdrawing groups such as fluoro, trifluoromethyl, trifluoromethoxy, cyano, and methylsulfonyl groups. These changes were found to modulate both the efficacy and potency of the compounds as CFTR potentiators, highlighting the critical role of the substituent at this position.

The indole nucleus is generally electron-rich, and the presence of a methoxy substituent further activates it, making functionalization more accessible. chim.it Established synthetic methodologies for indoles, such as the Fischer, Bischler, and Hemetsberger syntheses, are commonly employed to construct the initial methoxy-activated indole core, which can then be further elaborated into the full pyrido[2,3-b]indole system. chim.it

Synthesis of 9H-Pyrido[2,3-b]indole Derivatives for Enhanced Bioactivity

The synthesis of novel 9H-pyrido[2,3-b]indole derivatives is often driven by the goal of enhancing a specific biological activity. Various synthetic strategies have been developed to introduce diverse substituents and functionalities onto the core scaffold, leading to compounds with improved therapeutic potential.

One effective strategy involves the use of a "1,2,4-triazine" methodology to construct new 9H-pyrido[2,3-b]indole-based fluorophores. scispace.comnih.gov This approach allows for the systematic introduction of different groups to tune the photophysical properties of the resulting compounds.

In the pursuit of potent anticancer agents, researchers have synthesized derivatives of the related β-carboline (pyrido[3,4-b]indole) scaffold, which provides valuable insights for α-carboline derivatization. For instance, combining a methoxy group at the C-6 position (analogous to C-8 in the α-carboline) with a 1-naphthyl group at the C-1 position resulted in compounds with potent, broad-spectrum antiproliferative activity against several human cancer cell lines. nih.gov This highlights a strategy where large aryl moieties are appended to enhance bioactivity.

Another approach to bioactive derivatives involves modifying the indole portion of the molecule. Methoxy-substituted indole-2-carbaldehydes can be synthesized and subsequently used as intermediates. These aldehydes readily condense with nitromethane (B149229) to form 2-(2-nitrovinyl)indoles, which can be reduced to yield 2-(2-aminoethyl)indoles, a class of compounds known for their biological activities. rsc.org This demonstrates a pathway to introduce flexible side chains onto the indole core.

The following table summarizes the bioactivity of selected pyridoindole derivatives, illustrating the impact of specific structural modifications.

Compound ClassScaffoldKey SubstituentsTarget BioactivityReference
CFTR Potentiators2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole8-OMe, 8-Me, 8-F, 8-CF3, etc.Cystic Fibrosis
Anticancer Agents9H-Pyrido[3,4-b]indole6-OMe, 1-NaphthylAntiproliferative nih.gov
Serotonin (B10506) AnalogsIndole5-Methoxy, 2-(2-aminoethyl)Neurological rsc.org
Fluorescent Probes9H-Pyrido[2,3-b]indoleVarious aryl and donor groupsCellular Imaging scispace.comnih.gov

Preparation of Related Carboline Isomers (e.g., β-, γ-, δ-Carbolines) with Methoxy Functionality

The synthesis of different carboline isomers bearing a methoxy group is crucial for exploring the broader chemical space and identifying scaffolds with optimal biological profiles. The orientation of the pyridine nitrogen relative to the indole ring defines the isomer (α, β, γ, δ) and significantly impacts the molecule's three-dimensional shape and biological interactions.

β-Carbolines (Pyrido[3,4-b]indoles): A common route to methoxy-substituted β-carbolines involves the Pictet-Spengler reaction of a methoxy-tryptamine with an appropriate aldehyde or keto acid. An alternative efficient, two-step synthesis has been developed for 3-substituted β-carbolin-1-one derivatives. beilstein-journals.orggoogle.com This method starts from a 3-substituted β-carboline, which is converted to an N-oxide, followed by rearrangement in acetic anhydride (B1165640) and subsequent hydrolysis to yield the target β-carbolinone. beilstein-journals.orggoogle.com

γ-Carbolines (Pyrido[4,3-b]indoles): The synthesis of 8-methoxy-substituted tetrahydro-γ-carbolines has been achieved as part of structure-activity relationship studies for CFTR potentiators. These syntheses often involve multi-step sequences starting from appropriately substituted anilines and pyridine fragments, ultimately forming the fused tricyclic system.

δ-Carbolines (Pyrido[3,2-c]indoles or Pyrido[2,3-c]indoles): The synthesis of methoxy-substituted δ-carbolines is less frequently documented in comparison to the α, β, and γ isomers. General indole synthesis methods, such as the Fischer indole synthesis starting from a methoxy-substituted phenylhydrazine (B124118) and a suitable piperidone derivative, represent a plausible, though not widely exemplified, route to these specific scaffolds.

Incorporation of Different Functionalities (e.g., Aryl, Carbonyl, Carboxyl, Amide, Trifluoromethyl)

To fine-tune the physicochemical and biological properties of the 8-methoxy-9H-pyrido[2,3-b]indole scaffold, a wide array of functional groups can be incorporated through various synthetic transformations.

Aryl Groups: The introduction of aryl functionalities is a common strategy to enhance biological activity, often through increased hydrophobic interactions or pi-pi stacking with biological targets. As noted, the synthesis of 1-(1-naphthyl)-6-methoxy-9H-pyrido[3,4-b]indole demonstrated potent anticancer activity. nih.gov Phenyl-substituted analogs have also been investigated to explore the impact of substitution patterns on a peripheral aromatic ring.

Carbonyl, Carboxyl, and Amide Groups: These functionalities can serve as hydrogen bond donors and acceptors, significantly influencing solubility and target binding. Methoxyindole-2-carboxylates can be synthesized and subsequently converted into carbohydrazides (an amide derivative). rsc.org Furthermore, the synthesis of β-carbolinone derivatives introduces a carbonyl group directly into the pyridine ring of the scaffold, creating a lactam. beilstein-journals.orggoogle.com

Trifluoromethyl Groups: The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. In studies on related γ-carbolines, the 8-methoxy group has been successfully replaced by a trifluoromethyl (CF3) or a trifluoromethoxy (OCF3) group to probe the electronic requirements at that position. Additionally, acylating groups bearing a 5'-trifluoromethyl-pyrazol-3'-yl residue have been attached to the scaffold, demonstrating the incorporation of CF3-containing heterocyclic moieties.

The following table provides examples of synthetic strategies used to incorporate these functionalities.

Functional GroupSynthetic StrategyStarting Material/IntermediateResulting Compound TypeReference
Aryl Pictet-Spengler ReactionMethoxy-tryptamine & Aryl-aldehyde1-Aryl-methoxy-β-carboline nih.gov
Carbonyl Oxidation/RearrangementMethoxy-β-carboline N-oxideMethoxy-β-carbolinone beilstein-journals.orggoogle.com
Carboxyl Reissert Indole Synthesis2-Nitro-toluene derivativeMethoxy-indole-2-carboxylate rsc.org
Amide Hydrazinolysis of EsterMethoxy-indole-2-carboxylateMethoxy-indole-2-carbohydrazide rsc.org
Trifluoromethyl Multi-step synthesisSubstituted anilines/pyridines8-Trifluoromethyl-γ-carboline

Structure Activity Relationship Sar Studies of 8 Methoxy 9h Pyrido 2,3 B Indole Analogs

General SAR Principles for Pyrido[2,3-b]indoles (α-Carbolines) and Indole (B1671886) Derivatives

The biological activity of α-carbolines is intrinsically linked to the chemical nature and position of substituents on their tricyclic core. frontiersin.org This core, a fusion of a pyridine (B92270) and an indole ring, offers multiple positions for chemical modification, each influencing the molecule's interaction with biological targets. frontiersin.orgnih.gov Naturally occurring α-carbolines, such as cryptotackieine and neocryptolepine, and their synthetic derivatives have demonstrated significant anticancer activities, which has spurred further investigation into their SAR. nih.gov

General SAR principles for α-carbolines indicate that:

Substitution Patterns are Key: The type and placement of functional groups on the α-carboline nucleus are critical determinants of cytotoxicity and other biological effects. nih.gov

Synergistic Effects: In some cases, substitutions at multiple positions, such as C-3, C-6, and C-9, can have synergistic effects on antitumor activity. frontiersin.org

Bioisosteric Replacements: Replacing the indole's bicyclic ring system with a tricyclic α-carboline system has been a successful strategy in developing analogs of known bioactive compounds, such as the sGC activator YC-1, leading to potent anticancer agents. nih.gov

Indole Moiety's Role: For the broader class of indole derivatives, the N-H group of the indole ring is often a critical hydrogen bond donor, while the aromatic system can participate in π-stacking interactions with biological targets. nih.gov

Impact of Methoxy (B1213986) Substitution on Biological Activity

The methoxy (-OCH3) group, particularly at the C-8 position of the pyrido[2,3-b]indole core, plays a significant and often nuanced role in modulating biological activity. Its electronic properties (electron-donating) and potential for hydrogen bond acceptance can profoundly influence molecular interactions.

In studies of related carboline isomers, a methoxy group has been shown to be highly beneficial for antiproliferative activity. For instance, in a series of pyrido[3,4-b]indoles (β-carbolines), a methoxy group at the C-6 position (analogous to C-8 in some numbering schemes) combined with a 1-naphthyl group at C-1 resulted in the most potent anticancer compounds. nih.govlongdom.orgresearchgate.net Computational docking studies suggested that this methoxy group can form a crucial hydrogen bond with amino acid residues like Tyrosine in the binding site of the MDM2 protein. nih.govlongdom.org

Conversely, the removal or replacement of the 8-methoxy group can have varied effects. In a study on tetrahydro-γ-carboline derivatives as CFTR potentiators, replacing the 8-methoxy group with a hydrogen atom or a methyl group led to a retention of efficacy. acs.orgnih.gov However, substituting the methoxy group with an electron-withdrawing trifluoromethoxy group has been shown to drastically reduce antiproliferative activity in other carboline series. nih.gov The presence of a methoxy group has also been linked to improved cytotoxicity in certain leukemic cell lines. nih.gov These findings highlight that the contribution of the 8-methoxy group is context-dependent, relying on the specific biological target and the presence of other substituents on the scaffold. frontiersin.org

Influence of Substituents at Pyrido[2,3-b]indole Core Positions

The biological efficacy and potency of 8-methoxy-9H-pyrido[2,3-b]indole analogs are highly sensitive to substitutions at other positions of the core structure. Research has shown that a COOCH3 or CH2OH group at position-3 and a substituted benzyl (B1604629) group at position-9 of the α-carboline nucleus were critical for maximal antiproliferative activity. nih.gov

Systematic studies on related carboline scaffolds provide detailed insights into these effects. For example, in the development of CFTR potentiators based on a tetrahydro-γ-carboline core, the substitution pattern on the phenyl ring (positions 6, 7, 8, and 9) was extensively investigated. acs.orgnih.gov The data revealed that both the position and the electronic nature of the substituent significantly impact efficacy (Emax) and potency (EC50). acs.orgnih.gov While moving a methyl group from position 7 to 6 decreased potency, introducing a fluorine atom at position 8 led to a compound with high efficacy and double-digit nanomolar potency. acs.orgnih.gov

The table below summarizes the effects of various substituents on the biological activity of a 2-acyl-tetrahydro-γ-carboline scaffold, illustrating the sensitivity of the system to modification.

CompoundR8 SubstituentR6 SubstituentEfficacy (Emax)Potency (EC50, µM)Source
3 -OCH3H1.00.06 acs.org, nih.gov
13 HH1.00.23 acs.org, nih.gov
14 -CH3H1.00.27 acs.org, nih.gov
19 -FH1.10.05 acs.org, nih.gov
20 -ClH1.10.04 acs.org, nih.gov
21 -CF3H0.80.04 nih.gov
22 -OCF3H0.70.04 nih.gov
27 -F-F1.20.02 acs.org, nih.gov

Table based on data for F508del-CFTR potentiation by 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. Efficacy is normalized relative to compound 3.

The introduction of substituents influences biological activity not only through electronic effects but also through specific non-covalent interactions like hydrogen bonding and steric effects. The indole N-H at position 9 is a critical hydrogen bond donor. nih.govlongdom.org Methylation of this nitrogen (N9-methyl) has been shown to disrupt these crucial hydrogen bond interactions, leading to a loss of activity. nih.govlongdom.orgresearchgate.net

The size and shape of substituents can also be determining factors. In the development of Brk inhibitors, it was found that smaller substituents like chloro and hydroxy groups at the 3'-position of an aniline (B41778) residue led to a strong increase in inhibitory activity, whereas a bulky and hydrophobic trifluoromethyl group resulted in a slight decrease. frontiersin.orgnih.gov This suggests that the binding pocket has limited space and that bulky substituents can cause steric hindrance, preventing optimal binding. frontiersin.orgnih.gov

SAR for Specific Biological Targets (e.g., DNA, Enzymes, Receptors)

The SAR of this compound analogs is highly dependent on the specific biological macromolecule they target.

Enzymes:

MDM2: As potential anticancer agents, pyrido[3,4-b]indole derivatives have been designed to inhibit the MDM2-p53 interaction. nih.gov Docking studies revealed that the 6-methoxy group (an analog position to 8-methoxy) acts as a hydrogen bond acceptor, while the planar carboline ring engages in pi-pi stacking with tyrosine and histidine residues in the binding pocket. nih.govlongdom.org The N9 hydrogen is essential for a hydrogen bond interaction, and its replacement with a methyl group is detrimental. nih.govlongdom.org

Anaplastic Lymphoma Kinase (ALK): Substituted α-carbolines have been developed as potent ALK inhibitors. Extensive SAR exploration led to 3,6-disubstituted derivatives with submicromolar potency, where aromatic groups at certain positions were found to be favorable. acs.org

EGFR: Indole derivatives have been designed as inhibitors of both wild-type and mutant EGFR (EGFRT790M). The indole NH was found to be a key hydrogen bond donor to aspartate residues in the kinase domain. nih.gov

Topoisomerase II (Top II): Certain α-carboline derivatives, like neocryptolepine, are thought to exert their cytotoxic effects by acting as DNA intercalators and inhibiting Top II. nih.govresearchgate.net

Receptors:

CFTR: As noted previously, tetrahydro-pyrido[4,3-b]indoles (γ-carbolines) have been identified as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. acs.orgnih.gov The SAR for this target is exquisitely sensitive, with an 8-fluoro substituent providing a significant boost in potency compared to the 8-methoxy analog. acs.orgnih.gov

Other Proteins:

Tubulin: A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were specifically designed as tubulin polymerization inhibitors, demonstrating another avenue for the anticancer activity of this scaffold. frontiersin.org

This target-specific SAR underscores the versatility of the this compound scaffold and highlights the importance of tailoring substituent patterns to achieve desired activity against a particular biological target.

Molecular Mechanisms and Preclinical Biological Interactions of 8 Methoxy 9h Pyrido 2,3 B Indole

Target Identification and Engagement Studies

The identification of specific molecular targets is crucial to understanding the pharmacological effects of 8-methoxy-9H-pyrido[2,3-b]indole. Research has revealed that this compound interacts with multiple protein targets.

One of the primary targets of harmine (B1663883) is monoamine oxidase A (MAO-A) , an enzyme responsible for the degradation of monoamine neurotransmitters. wikipedia.orgdoaj.org Harmine is a potent and reversible inhibitor of MAO-A, with a high degree of selectivity over the MAO-B isoform. wikipedia.orgdoaj.org The interaction is characterized by a high binding affinity, with reported Ki values in the nanomolar range. wikipedia.org Carbon-11 labeled harmine has been utilized in positron emission tomography (PET) to study MAO-A dysregulation in various neurological and psychiatric conditions. wikipedia.org

Another significant target is the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . nih.govnih.gov Harmine acts as a potent, ATP-competitive inhibitor of DYRK1A. nih.govbiocompare.com Target engagement studies using isothermal shift assays (iTSA) in cell lysates have confirmed the stabilization of DYRK1A upon harmine binding. biorxiv.org This interaction is believed to mediate some of harmine's effects on cellular processes like proliferation and differentiation. nih.govmdpi.com

In addition to these primary targets, studies have identified other potential binding partners. Isothermal shift assays have revealed that harmine can also stabilize other protein kinases, including CDK8, CDK9, and CSNK1G3 , suggesting a broader kinase inhibitory profile than initially thought. biorxiv.org Furthermore, harmine has shown affinity for the imidazoline I2 receptor . wikipedia.org

Table 1: Identified Molecular Targets of this compound and their Binding Affinities

TargetBinding Affinity (Ki or IC50)MethodReference
Monoamine Oxidase A (MAO-A)16.9 nM (Ki), 2.0–380 nM (IC50)Enzyme Inhibition Assay wikipedia.org
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)33–700 nM (Ki or IC50)Kinase Assay wikipedia.org
Imidazoline I2 Receptor10 nM (Ki)Receptor Binding Assay wikipedia.org
Serotonin (B10506) 5-HT2A Receptor230–397 nM (Ki)Receptor Binding Assay wikipedia.org

DNA Interaction Mechanisms (e.g., Groove Binding Mode)

This compound has been shown to interact with DNA through multiple mechanisms, which is a key aspect of its cytotoxic and antitumor activities. nih.gov Spectroscopic studies have demonstrated that harmine can bind to DNA via both groove binding and intercalation . biocompare.comcaltagmedsystems.co.uk This interaction can lead to significant structural alterations in the DNA molecule. caltagmedsystems.co.uk

Enzyme Modulation (e.g., Topoisomerase I, Acetylcholinesterase, Monoamine Oxidase)

The pharmacological profile of this compound is significantly defined by its ability to modulate the activity of various enzymes.

As previously mentioned, harmine is a potent and reversible inhibitor of Monoamine Oxidase A (MAO-A) . wikipedia.orgdoaj.org This inhibition is highly selective for the A isoform, with little to no effect on MAO-B. wikipedia.org The reversible nature of this inhibition is a key characteristic, distinguishing it from some other MAO inhibitors. wikipedia.org

Harmine also inhibits DNA topoisomerase I . nih.gov This enzyme plays a critical role in relaxing DNA supercoiling during replication and transcription. By inhibiting topoisomerase I, harmine can interfere with these fundamental cellular processes, contributing to its cytotoxic effects. nih.govnih.gov The inhibitory potency of harmine against human DNA topoisomerase I has been demonstrated in DNA relaxation assays, with a reported IC50 value of 13.5 +/- 1.7 µg/ml. nih.gov

Furthermore, harmine has been identified as an inhibitor of acetylcholinesterase (AChE) , the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.govnih.gov Molecular docking studies have shown that harmine can directly bind to the catalytic active site of AChE. nih.gov This inhibition of AChE enhances cholinergic neurotransmission and is being investigated for its potential therapeutic benefits in neurological disorders characterized by cholinergic deficits. nih.govfrontiersin.org

Table 2: Enzyme Modulation by this compound

EnzymeEffectIC50/Ki ValueReference
Monoamine Oxidase A (MAO-A)Reversible InhibitionIC50 = 0.0041 µM doaj.org
Topoisomerase IInhibitionIC50 = 13.5 µg/ml nih.gov
Acetylcholinesterase (AChE)InhibitionIC50 = 1.9 µM (for a derivative) tandfonline.com

Receptor Binding and Neurotransmitter System Interactions

This compound interacts with several receptor systems, influencing neurotransmission. It has shown affinity for serotonin receptors, particularly the 5-HT2A receptor , with Ki values in the range of 230–397 nM. wikipedia.org It also interacts with the 5-HT2C receptor , although with a lower affinity (Ki = 5,340 nM). wikipedia.org These interactions with serotonin receptors are thought to contribute to its psychoactive effects.

Emerging research suggests that harmine may possess neurotransmitter-like properties itself. scilit.comfrontiersin.org Studies have indicated that it can be taken up and released within the synaptic cleft and can modulate the expression of neurotransmitter transporters. scilit.comfrontiersin.org Specifically, it has been shown to affect transporters for serotonin, dopamine, and norepinephrine. frontiersin.org Harmine has also been identified as a ligand for the G protein-coupled receptor 85 (GPR85) and the chloride intracellular channel 2 (CLIC2) in the central nervous system. scilit.comfrontiersin.org Functional studies have confirmed an inhibitory effect on GPR85. scilit.comfrontiersin.org

Protein Mimicry and Reversible Enzyme Binding Characteristics

The structure of this compound, with its tricyclic pyrido[3,4-b]indole ring, resembles endogenous tryptamine-based neurotransmitters like serotonin and melatonin. frontiersin.org This structural similarity may allow it to act as a protein mimic, interacting with the binding sites of these endogenous molecules.

A key feature of harmine's interaction with enzymes like MAO-A is its reversible binding . wikipedia.orgwikipedia.org This means that the inhibition is not permanent and the enzyme can regain its function once the compound is no longer present. This is in contrast to irreversible inhibitors that form a permanent covalent bond with the enzyme. researchgate.net The reversible nature of harmine's MAO-A inhibition is considered a favorable characteristic, potentially reducing the risk of certain adverse effects associated with irreversible MAOIs. wikipedia.org The binding of [3H]harman, a close analog, to MAO-A has been characterized as saturable and reversible. nih.gov

Cellular Mechanism of Action Studies (e.g., anti-proliferative pathways, anti-inflammatory pathways)

The diverse biological activities of this compound are underpinned by its influence on various cellular signaling pathways.

Anti-proliferative Pathways: Harmine has demonstrated significant anti-proliferative effects in a variety of cancer cell lines. spandidos-publications.comresearchgate.netnih.gov One of the key mechanisms is the inhibition of the ERK/CREB pathway , which is crucial for cell growth and survival. spandidos-publications.com By inhibiting this pathway, harmine can suppress the proliferation and migration of cancer cells. spandidos-publications.com It has also been shown to induce cell cycle arrest, often at the G2/M phase, and to promote apoptosis (programmed cell death). nih.govnih.gov The induction of apoptosis is mediated through the regulation of key proteins in the apoptotic cascade, such as the downregulation of Bcl-2 and the upregulation of Bax and cleaved-PARP. nih.gov

Anti-inflammatory Pathways: Harmine exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways. researchgate.netnih.gov A primary mechanism is the inhibition of the NF-κB signaling pathway . researchgate.netnih.govmdpi.com Harmine has been shown to inhibit the translocation of the p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes. researchgate.netmdpi.com This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govnih.gov Additionally, harmine can suppress the activation of the MAPK signaling pathway , further contributing to its anti-inflammatory effects. nih.govspringermedizin.de

Theoretical and Computational Investigations of 8 Methoxy 9h Pyrido 2,3 B Indole

Quantum Chemical Parameter Calculations (e.g., Global Hardness, Energy Gap)

Quantum chemical parameters are crucial for predicting the reactivity and stability of a molecule. Calculations typically determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Other parameters like global hardness, softness, and electronegativity, derived from these frontier orbitals, help in quantifying the molecule's resistance to change in its electron distribution. For related carboline structures, these calculations have been instrumental in comparing the reactivity of different derivatives.

Density Functional Theory (DFT) Studies of Ground and Excited States

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like pyridoindoles, DFT studies are used to optimize the ground state geometry, calculate vibrational frequencies, and explore the properties of excited states. These calculations are fundamental for understanding a molecule's behavior and are often the first step in more complex simulations. Studies on the parent α-carboline have utilized DFT to understand its structural and electronic properties.

The chemical environment significantly influences a molecule's behavior. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on a molecule's geometry and electronic properties. The choice of the basis set—a set of functions used to build the molecular orbitals—also critically affects the accuracy of the calculations. Research on analogous compounds has shown that both solvent polarity and the complexity of the basis set can alter the predicted reactivity and spectral properties, highlighting the importance of these factors in obtaining meaningful results.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It plots the electrostatic potential onto the electron density surface, where red typically indicates regions of negative potential (nucleophilic sites, prone to electrophilic attack) and blue indicates regions of positive potential (electrophilic sites, prone to nucleophilic attack). For harmine (B1663883), a related β-carboline, MEP calculations have helped to understand its binding interactions with protein targets by revealing the electrostatic landscape around the molecule. Current time information in Edmonton, CA. Such a map for 8-methoxy-9H-pyrido[2,3-b]indole would be invaluable for predicting its intermolecular interactions.

Photophysical Properties Simulation

Computational methods are essential for predicting and interpreting the photophysical properties of fluorescent molecules. These simulations can predict absorption and emission wavelengths, Stokes shifts (the difference between the maximum absorption and emission wavelengths), and luminescence quantum yields. For some derivatives of the parent 9H-pyrido[2,3-b]indole, theoretical studies have investigated phenomena like the solvatochromic effect (the shift in spectral bands with solvent polarity) and the formation of Planarized Intramolecular Charge Transfer (PLICT) states, which are crucial for developing advanced fluorescent probes and materials.

Computational Docking and Molecular Dynamics Simulations (Implicit)

To explore the potential biological activity of a compound, molecular docking simulations are performed. This technique predicts the preferred orientation of a molecule when bound to a protein target. The strength of this interaction is estimated with a scoring function, providing insight into the compound's potential as a drug. Molecular dynamics simulations can then be used to study the stability of this protein-ligand complex over time. While docking studies have been conducted for numerous pyrido[3,4-b]indole derivatives against various cancer targets, no such studies have been published specifically for this compound.

Spectroscopic Characterization Methodologies and Applications for 8 Methoxy 9h Pyrido 2,3 B Indole

UV-Vis Absorption Spectroscopy in Molecular Interaction Studies

UV-Vis absorption spectroscopy is a fundamental technique for investigating the non-covalent interactions between pyridoindole derivatives and biomacromolecules, such as DNA. Changes in the absorption spectrum upon addition of an interacting species can reveal the nature and mechanism of the binding.

Research on 9H-pyrido[2,3-b]indole-based probes demonstrates the utility of this method. For instance, studies on the interaction between a specific probe, a derivative of the 9H-pyrido[2,3-b]indole scaffold, and calf thymus DNA (ctDNA) were conducted using UV-Vis spectroscopy. researchgate.netnih.gov The observed changes in the absorption bands confirmed the formation of a complex between the probe and ctDNA, suggesting a static quenching mechanism where the probe binds within a DNA groove. researchgate.netnih.gov

The typical methodologies for these studies involve titrating the pyridoindole compound with increasing concentrations of the interacting molecule. The resulting spectral changes are then analyzed:

Hypochromic or Hyperchromic Effects : A decrease (hypochromism) or increase (hyperchromism) in molar absorptivity at the wavelength of maximum absorption (λmax) often indicates close proximity and interaction, such as the π-stacking between the heterocyclic ring and DNA base pairs. researchgate.netresearchgate.net

Bathochromic or Hypsochromic Shifts : A shift of the λmax to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) can provide information about changes in the electronic environment of the chromophore upon binding. researchgate.net Moderate bathochromic shifts of around 5 nm have been observed in related carboline-nucleotide interactions. researchgate.net

Isosbestic Points : The presence of one or more isosbestic points, where the molar absorptivity of two or more species in equilibrium is the same, indicates a clear equilibrium between the free and bound forms of the compound. researchgate.netresearchgate.net

These studies highlight how UV-Vis spectroscopy serves as a powerful tool to confirm and characterize molecular interactions involving the 9H-pyrido[2,3-b]indole framework. researchgate.netresearchgate.net

Fluorescence Spectroscopy in Probe Development and Biological Sensing

The inherent fluorescence of the 9H-pyrido[2,3-b]indole structure makes it a valuable scaffold for the development of fluorescent probes. By introducing specific functional groups, such as the 8-methoxy group, the photophysical properties can be tuned for various applications in biological sensing.

Derivatives of 9H-pyrido[2,3-b]indole have been designed as "push-pull" fluorophores, where electron-donating and electron-withdrawing groups are positioned to create a significant dipole moment change upon photoexcitation. researchgate.netnih.gov This design leads to interesting photophysical behaviors:

Solvatochromism : Push-pull derivatives of the 9H-pyrido[2,3-b]indole scaffold have been shown to exhibit a positive solvatochromic effect, meaning their emission wavelength shifts to longer wavelengths as the polarity of the solvent increases. researchgate.netnih.gov This sensitivity to the local environment is a key feature for sensing applications.

Large Stokes Shifts : These fluorophores can display exceptionally large Stokes shifts (the difference between the absorption and emission maxima), with values reported up to 270 nm. researchgate.netnih.gov Large Stokes shifts are advantageous in fluorescence imaging as they minimize self-absorption and improve signal-to-noise ratio.

Planarized Intramolecular Charge-Transfer (PLICT) : Theoretical and experimental studies have shown that some 9H-pyrido[2,3-b]indole derivatives exhibit a PLICT state, which can lead to an increase in luminescence quantum yield in more polar solvents. researchgate.netnih.gov

The ability to function as a fluorescent sensor for biomolecules has been demonstrated through interaction studies with DNA, where the binding event leads to a detectable change in the fluorescence signal, confirming the potential for these compounds in visual detection and cellular imaging. researchgate.netnih.gov

A significant application of fluorescent probes derived from 9H-pyrido[2,3-b]indole is the sensing of pH. The nitrogen atoms within the heterocyclic system can be protonated or deprotonated, leading to changes in the electronic structure and, consequently, the fluorescence properties. This phenomenon is known as acidochromism.

Studies on newly synthesized 9H-pyrido[2,3-b]indole probes have revealed distinct responses to changes in acid concentration. researchgate.net For example, titrating solutions of these probes with trifluoroacetic acid (TFA) has elicited different responses:

"Turn-off" Response : Some derivatives exhibit a quenching of their fluorescence upon protonation. Stern-Volmer quenching constants, which quantify the efficiency of quenching, have been measured at 1.6 × 10³ and 5.5 × 10³ M⁻¹ for specific probes. researchgate.netresearchgate.net

"Turn-off-on" Response : Other derivatives show a more complex behavior, where the initial fluorescence is quenched by the acid, but then fluorescence is recovered or turned on at a different wavelength as the titration proceeds. researchgate.netresearchgate.net

The sensitivity of these probes to pH is quantified by their acid dissociation constant (pKa). A 9H-pyrido[2,3-b]indole-based probe was found to have a pKa of 5.5, demonstrating high sensitivity to pH changes in a physiologically relevant range and highlighting its potential for monitoring local pH changes within a microenvironment. researchgate.netresearchgate.net

Acidochromic Responses of 9H-pyrido[2,3-b]indole Probes
Probe DerivativeResponse Type to AcidQuenching Constant (Ksv, M⁻¹)pKa
Probe 4b"Turn-off-on"Not Reported5.5
Probe 4d"Turn-off"1.6 x 10³Not Reported
Probe 8a"Turn-off"5.5 x 10³Not Reported
Probe 8b"Turn-off-on"Not ReportedNot Reported

NMR and Mass Spectrometry for Structural Elucidation of Analogs (Methodologies)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous structural confirmation of newly synthesized analogs of 8-methoxy-9H-pyrido[2,3-b]indole. grafiati.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment of protons and carbons within the molecule.

¹H NMR : This technique is used to identify the number and type of protons. The chemical shifts (δ) of protons on the pyridoindole ring system are characteristic, and the coupling constants (J) between adjacent protons help to establish their relative positions. researchgate.netipb.pt For instance, the indolic N-H proton typically appears as a broad singlet at a downfield chemical shift. ipb.pt

2D NMR Techniques : For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. ipb.ptnih.gov These experiments reveal correlations between protons, between protons and the carbons they are attached to, and between atoms that are close in space, allowing for the complete and unambiguous assignment of the chemical structure. ipb.pt

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

Electron Ionization (EI) : This is a classic MS technique that can provide a detailed fragmentation pattern, which serves as a "fingerprint" for the molecule. researchgate.net

Electrospray Ionization (ESI) : A softer ionization technique, ESI-MS is commonly used to determine the molecular weight of the compound by observing the protonated molecular ion [M+H]⁺. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the correct atomic composition. nih.gov

Together, these spectroscopic methods are essential for verifying the identity and purity of this compound and its analogs in research and development. grafiati.com

Natural Occurrence and Biosynthesis of Pyrido 2,3 B Indoles

Pyrido[2,3-b]indole as a Natural Product Scaffold

The pyrido[2,3-b]indole ring system, commonly known as α-carboline, serves as the fundamental core for numerous natural products and pharmacologically active compounds. acs.org This structural motif is a key feature in a variety of biologically significant alkaloids, which have been isolated from both natural sources and synthesized in laboratories. rsc.orgnih.gov The inherent chemical properties of this scaffold have made it a subject of considerable interest for developing new therapeutic agents. researchgate.netacs.org For instance, synthetic derivatives of pyrido[2,3-b]indole are explored for their potential as γ-aminobutyric acid (GABA) modulators, which could be used to treat anxiety disorders. researchgate.net The versatility of the pyrido[2,3-b]indole framework allows for the synthesis of diverse and complex heterocyclic structures, highlighting its importance as a foundational scaffold in medicinal chemistry. nih.goviiarjournals.org

Indole (B1671886) Alkaloids from Natural Sources (e.g., Marine Organisms, Plants)

Indole alkaloids represent a vast and diverse class of secondary metabolites found extensively throughout the natural world. rsc.orgnrfhh.com They are particularly widespread in terrestrial plants, notably within families such as Apocynaceae, Loganiaceae, and Rubiaceae. rsc.org Famous examples from plants include the antihypertensive drug reserpine (B192253) and the potent antitumor agents vincristine (B1662923) and vinblastine. rsc.org

The marine environment is another prolific source of novel indole alkaloids, often with unique chemical structures not seen in terrestrial organisms. mdpi.comnih.gov Marine invertebrates like sponges, tunicates (ascidians), and bryozoans, as well as marine-associated microorganisms such as fungi and bacteria, produce a wide array of these compounds. mdpi.comnih.gov Many marine-derived indole alkaloids feature the carboline skeleton. For example, β-carbolines like eudistomins have been isolated from marine tunicates, while the marinacarboline series of alkaloids was discovered in marine actinomycetes. nih.govmdpi.com Halogenated indole alkaloids, such as the brominated meridianins isolated from the ascidian Aplidium meridianum, are another distinct feature of marine natural products. acs.org

The following table provides examples of naturally occurring carboline alkaloids and their sources.

Alkaloid NameCarboline TypeNatural SourceEnvironment
Eudistomin Uβ-CarbolineMarine Tunicate (Lissoclinum fragile)Marine
Stolonine Cβ-CarbolineMarine Tunicate (Cnemidocarpa stolonifera)Marine
Marinacarboline Aβ-CarbolineMarine Actinomycete (Marinactinospora thermotolerans)Marine
Neocryptolepineα-CarbolinePlant (Cryptolepis sanguinolenta)Terrestrial
Harmine (B1663883)β-CarbolinePlant (Peganum harmala)Terrestrial
Meridianin Bβ-CarbolineMarine Ascidian (Aplidium meridianum)Marine
FascaplysinPyrido[1,2-a]indole derivativeMarine Sponge (Fascaplysinopsis sp.)Marine

This table is illustrative and not exhaustive of all known carboline alkaloids.

Biosynthetic Pathways Leading to Indole and Carboline Structures

The structural core of the vast majority of indole alkaloids, including the carboline family, originates from a common and essential building block.

The biosynthetic journey to carbolines begins with the essential amino acid L-tryptophan. researchgate.net A pivotal step in this pathway is the Pictet-Spengler reaction, a condensation reaction between an indole-ethylamine (like tryptamine (B22526), derived from the decarboxylation of tryptophan) and a carbonyl compound, such as an aldehyde or a ketone. researchgate.netnih.gov This reaction, which can be catalyzed by acid or occur under milder conditions, forms the foundational tricyclic structure known as a tetrahydro-β-carboline (THβC). researchgate.netnih.govnih.gov Following the initial cyclization, the THβC intermediate can undergo further transformations, including oxidation and, in many cases, decarboxylation, to yield the fully aromatic β-carboline ring system. researchgate.net The reaction of L-tryptophan with various α-dicarbonyl compounds, which are generated in foods and in vivo, can also lead to the formation of new β-carbolines. csic.es

In biological systems, the formation of carbolines is not a random chemical event but a precisely controlled process guided by enzymes. The key Pictet-Spengler reaction is often catalyzed by enzymes known as Pictet-Spenglerases. nih.gov A well-studied example is strictosidine (B192452) synthase, which catalyzes the condensation of tryptamine with the aldehyde secologanin (B1681713) to produce strictosidine, a precursor to a vast array of monoterpene indole alkaloids. nih.gov This enzymatic catalysis ensures high stereoselectivity, producing a specific chiral isomer of the tetrahydro-β-carboline product. nih.gov

Beyond the initial ring formation, other enzymes are crucial for elaborating the carboline scaffold.

Oxidases : Enzymes such as laccase and ceruloplasmin can oxidize carboline precursors, a critical step in the aromatization of the tetrahydrocarboline ring to the final stable carboline structure. researchgate.netresearchgate.net

Synthetases : In the biosynthesis of marinacarbolines, the enzyme McbB was found to catalyze the construction of the β-carboline skeleton itself. csic.es Subsequently, an ATP-dependent amide synthetase, McbA, catalyzes the formation of an amide bond, attaching a side chain to the carboline core.

These enzymatic transformations demonstrate a sophisticated biological machinery for synthesizing a diverse array of complex carboline alkaloids from simple precursors like L-tryptophan. nih.gov

Future Directions and Research Challenges in 8 Methoxy 9h Pyrido 2,3 B Indole Research

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The advancement of research into 8-methoxy-9H-pyrido[2,3-b]indole and its derivatives is intrinsically linked to the development of efficient and sustainable synthetic methods. Traditional multi-step syntheses can be time-consuming and generate significant waste. Modern synthetic strategies are increasingly focused on improving atom economy, reducing the use of hazardous reagents, and streamlining reaction pathways.

One promising approach involves the use of one-pot reactions and domino sequences, where multiple bond-forming events occur in a single reaction vessel. For instance, a four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed, which forms a pyrimidine (B1678525) ring in one pot through a [4+2] annulation reaction, highlighting the potential for creating complex derivatives from simple starting materials. mdpi.com Microwave-assisted organic synthesis is another area that can significantly accelerate reaction times and improve yields for the synthesis of pyrido[3,4-b]indole derivatives. nih.gov

Furthermore, the exploration of greener catalysts and solvent systems is crucial for enhancing the sustainability of these synthetic routes. The development of transition-metal-free conditions for the formation of the pyridoindole core is a significant step towards more environmentally benign processes. mdpi.com Future research will likely focus on the design of novel catalytic systems and the use of renewable starting materials to further improve the ecological footprint of synthesizing these valuable compounds. udel.edu

Exploration of Diverse Biological Targets and Pathways

The this compound scaffold has demonstrated a broad spectrum of biological activities, including potential anticancer, antimicrobial, and neuroprotective effects. smolecule.com However, a comprehensive understanding of the full range of its biological targets and the molecular pathways it modulates is still emerging.

Initial studies have shown that derivatives of the pyridoindole core can interact with various biological targets. For example, some pyrido[3,4-b]indole derivatives have been investigated for their ability to inhibit enzymes like topoisomerase I, which is critical for DNA replication, suggesting a potential mechanism for their anticancer activity. ontosight.ai Other research has pointed towards the modulation of pathways such as the MDM2-p53 interaction, a key target in cancer therapy. nih.govlongdom.org

Future research should aim to systematically screen this compound and its analogs against a wide array of biological targets, including kinases, G-protein coupled receptors, and ion channels. This can be achieved through high-throughput screening campaigns and chemoproteomics approaches. Elucidating the specific proteins and pathways that these compounds interact with will be crucial for understanding their mechanisms of action and for identifying new therapeutic applications for neurodegenerative diseases, infectious diseases, and various types of cancer. nih.govontosight.ai

Advanced SAR Studies to Optimize Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a potent and selective drug candidate. For this compound, systematic modifications of its core structure can provide valuable insights into how different functional groups influence its biological activity.

The position and nature of substituents on the pyridoindole ring system have been shown to be critical for activity. For example, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives investigated as CFTR potentiators, the methoxy (B1213986) group at the 8-position played a significant role. acs.orgnih.gov Replacing this group with a hydrogen atom or a methyl group led to changes in potency, highlighting the importance of this specific substitution. acs.orgnih.gov Similarly, studies on pyrido[3,4-b]indoles as anticancer agents revealed that a 1-naphthyl group at C1 combined with a methoxy group at C6 resulted in the highest potency. nih.govlongdom.org

Table 1: SAR Insights for Pyridoindole Derivatives

Scaffold/DerivativeModificationImpact on ActivityReference
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoleReplacement of 8-methoxy with hydrogen or methylAltered potency as CFTR potentiators acs.orgnih.gov
Pyrido[3,4-b]indole1-Naphthyl at C1 and 6-methoxyHighest anticancer potency nih.govlongdom.org
Indolo[2,3-b]quinolineMethoxy group at C-2 and methyl at C-9Most potent cytotoxicity against A549 cell line frontiersin.org

Integration of Computational and Experimental Approaches in Drug Design

The integration of computational and experimental methods has become an indispensable part of modern drug discovery and development. frontiersin.orgdiva-portal.org For this compound research, computational tools can significantly accelerate the design-synthesize-test-analyze cycle.

Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of their biological targets. nih.gov This information can guide the rational design of new analogs with improved binding affinity and selectivity. For instance, docking studies of pyrido[3,4-b]indoles at the MDM2 binding site suggested key interactions, such as hydrogen bonding and hydrophobic interactions, which were then used to inform the synthesis of more potent inhibitors. nih.govlongdom.org

Quantitative structure-activity relationship (QSAR) studies can establish mathematical relationships between the chemical structures of these compounds and their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds before their synthesis, saving time and resources. Molecular dynamics simulations can further provide insights into the dynamic behavior of the ligand-receptor complexes, helping to understand the stability of binding and the conformational changes involved. nih.gov The synergy between these computational predictions and experimental validation is crucial for the efficient discovery of novel drug candidates based on the this compound scaffold.

Investigation of this compound as a Molecular Probe

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable molecular probes for studying biological systems. smolecule.com The intrinsic fluorescence of the pyridoindole core, which can be modulated by substituents, makes these compounds attractive candidates for the development of fluorescent probes. researchgate.net

For example, novel 9H-pyrido[2,3-b]indole-based fluorophores have been designed that exhibit a planarized intramolecular charge-transfer (PLICT) state, leading to changes in luminescence quantum yield with varying solvent polarity. researchgate.net This property could be harnessed to develop probes that are sensitive to their microenvironment, such as local pH changes. researchgate.net

Future research could focus on designing and synthesizing derivatives of this compound that can selectively bind to a specific biological target and produce a measurable signal, such as a change in fluorescence. Such molecular probes would be invaluable tools for visualizing and quantifying biological processes in real-time, both in vitro and in living cells. This would not only advance our understanding of fundamental biology but also aid in the validation of new drug targets.

Q & A

How can reaction conditions be optimized for synthesizing 8-methoxy-9H-pyrido[2,3-b]indole derivatives?

Methodological Answer:
Optimization involves systematic variation of solvents, bases, and temperatures. For example, Pd-catalyzed amidation in t-BuOH with Cs₂CO₃ at 110°C yields 25% product, while NaOH/THF at 70°C yields only 12% . Key factors include solvent polarity (e.g., THF vs. DMF), base strength (Cs₂CO₃ > NaOH), and reaction time. Design a factorial experiment to test combinations, prioritizing high-boiling solvents for reflux conditions. Monitor reaction progress via LCMS for intermediate trapping .

What analytical techniques resolve contradictions in spectral data for methoxy-substituted pyridoindoles?

Methodological Answer:
Combine ¹H/¹³C NMR, HSQC, and HMBC to assign ambiguous peaks. For instance, 8-methoxy substituents cause downfield shifts in adjacent protons (e.g., δ 8.91 ppm for aromatic protons in 8-methyl derivatives ). Use HPLC-DAD at 228–263 nm (optimized for heterocyclic amines) to confirm purity and detect regioisomers . Cross-validate with high-resolution mass spectrometry (HRMS) to rule out mass overlaps from dehalogenation or solvent adducts .

How to design pharmacological assays for assessing mutagenicity or receptor binding?

Methodological Answer:
For mutagenicity, employ Ames tests with Salmonella strains (TA98/TA100) to detect frameshift or base-pair mutations induced by 8-methoxy derivatives. For receptor binding (e.g., serotonin receptors), use competitive radioligand assays with ³H-LSD, comparing IC₅₀ values against reference ligands. Validate via molecular docking using NIST-generated 3D structures (e.g., InChIKey: AIFRHYZBTHREPW) to predict binding modes .

What strategies achieve regioselective methoxy introduction in pyridoindole systems?

Methodological Answer:
Leverage directing groups (e.g., amides) to control Pd-catalyzed C–H activation. For example, install methoxy groups at the C8 position via ortho-directed coupling using 2-bromoanisole . Alternatively, employ Minisci reactions with Fe(OTf)₃ catalysis to functionalize electron-rich positions . Confirm regiochemistry via NOESY to detect spatial proximity between methoxy protons and adjacent aromatic signals .

How to assess the stability of 8-methoxy derivatives under varying storage conditions?

Methodological Answer:
Conduct accelerated degradation studies under ICH guidelines:

  • Thermal Stability: Store at 40°C/75% RH for 6 months; monitor via HPLC for decomposition products (e.g., demethylation).
  • Photostability: Expose to UV (320–400 nm) for 48 hours; check for quinone formation via UV-Vis spectral shifts .
    Reference SDS recommendations to avoid prolonged storage and use inert atmospheres for sensitive compounds .

How can computational tools predict reactivity or interactions of 8-methoxy derivatives?

Methodological Answer:
Use DFT calculations (B3LYP/6-31G*) to model HOMO/LUMO energies, predicting sites for electrophilic attack. Compare with NIST’s 3D structural data (e.g., SD files) to simulate docking with biological targets . Molecular dynamics (MD) simulations (AMBER force field) can assess binding stability in aqueous environments. Validate predictions with experimental IC₅₀ or ΔG values from isothermal titration calorimetry (ITC).

How to address conflicting yield data in Pd-catalyzed cyclization reactions?

Methodological Answer:
Systematically evaluate variables:

  • Catalyst Loading: Test Pd(OAc)₂ (2–10 mol%) with ligands like XPhos.
  • Additives: Screen silver salts (Ag₂CO₃) to scavenge halides and improve turnover.
  • Oxygen Sensitivity: Use Schlenk techniques to exclude moisture/O₂, as Pd catalysts often degrade under aerobic conditions .
    Correlate results with kinetic studies (e.g., Eyring plots) to identify rate-limiting steps.

What biosynthetic pathways are proposed for pyridoindole alkaloids, and how can they inform synthesis?

Methodological Answer:
β-carboline alkaloids like norharman are biosynthesized via Pictet–Spengler condensation of tryptophan derivatives. For 8-methoxy analogs, propose a pathway involving O-methyltransferase-mediated modification post-cyclization . Mimic this in vitro using SAM (S-adenosyl methionine) as a methyl donor. Compare with synthetic routes (e.g., Ullmann coupling for aryl ether formation) to optimize yield .

How to achieve enantioselective synthesis of 8-methoxy derivatives?

Methodological Answer:
Employ chiral auxiliaries or asymmetric catalysis. For Minisci reactions, use Fe–PyBOX complexes to induce stereoselectivity at C3/C4 positions . Alternatively, synthesize enantiopure intermediates via enzymatic resolution (e.g., lipase-catalyzed acetylation). Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or CD spectroscopy.

How do methoxy substituents influence electronic properties in pyridoindole systems?

Methodological Answer:
Methoxy groups act as electron donors via resonance, increasing electron density at adjacent carbons. This shifts ¹H NMR signals downfield (e.g., δ 8.91 ppm for C7-H in 8-methyl-9H-pyrido[3,4-b]indole ). Use Hammett σ constants (σₚ = -0.27 for OMe) to predict substituent effects on reaction rates. Electrochemical studies (cyclic voltammetry) can quantify redox potentials altered by methoxy substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.